N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
Chemical Structure: The compound features a fused imidazo[2,1-b]thiazole core linked to a phenyl ring, which is further substituted with a 1-methyl-1H-imidazole-4-sulfonamide group (CAS: 1798546-48-1; molecular formula: C₁₅H₁₃N₅O₂S₂; molecular weight: 359.426 g/mol) .
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S2/c1-19-9-14(16-10-19)24(21,22)18-12-5-3-2-4-11(12)13-8-20-6-7-23-15(20)17-13/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYIMIUPEBKTHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of an appropriate thiazole derivative with an imidazole precursor under specific conditions . For example, the reaction of ethyl 2-chloro-3-oxobutanoate with a thiazole derivative in 1,4-dioxane under reflux conditions can produce the desired imidazo[2,1-b]thiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[2,1-b]thiazole derivatives, including N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide, exhibit promising anticancer properties. A study demonstrated that imidazo[2,1-b]thiazole derivatives showed significant antiproliferative activity against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) cells. Compounds derived from this class were evaluated for their half-maximal inhibitory concentration (IC50), revealing values as low as 5.11 µM in certain cases, indicating potent activity against cancer cell proliferation .
Enzyme Modulation
The compound has been studied for its ability to modulate specific enzymes involved in cancer progression. For example, it has been shown to stimulate the expression of endothelial nitric oxide synthase (eNOS), which plays a critical role in vascular function and tumor microenvironment regulation . This modulation can potentially enhance the efficacy of existing cancer therapies by improving blood flow and nutrient delivery to tumors.
Nitric Oxide Pathway
The activation of the nitric oxide pathway is crucial in many physiological processes. This compound may influence nitric oxide levels through its effects on eNOS expression. Enhanced nitric oxide production can lead to improved angiogenesis and reduced tumor hypoxia, which are beneficial for cancer treatment .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on various human cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells. This selectivity is essential for reducing side effects commonly associated with traditional chemotherapy .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural modifications of the imidazo[2,1-b]thiazole framework have been explored to enhance biological activity and selectivity.
| Compound | Synthesis Method | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Multi-step organic synthesis | Anticancer activity | 5.11 - 10.8 |
| 3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazole) | Condensation reaction | Antiproliferative | <10 |
Preclinical Models
In preclinical studies involving PDAC models such as SUIT-2 and Panc-1 cells, compounds similar to this compound demonstrated significant anti-migratory effects alongside their antiproliferative properties . These findings suggest that targeting imidazo[2,1-b]thiazole derivatives could be a viable strategy in developing new treatments for aggressive cancers.
Clinical Relevance
While extensive clinical trials are yet to be reported for this specific compound, the promising results from preclinical studies warrant further investigation into its therapeutic potential in human subjects.
Mechanism of Action
The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, such as Raf kinases, and can act as a dual inhibitor of insulin-like growth factor receptor (IGF-IR) and epidermal growth factor receptor (EGFR) . These interactions disrupt key signaling pathways involved in cell proliferation and survival, leading to its anticancer effects .
Comparison with Similar Compounds
SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide)
- Structure: Shares the imidazo[2,1-b]thiazole-phenyl scaffold but replaces the sulfonamide group with a quinoxaline carboxamide and piperazine moiety .
- Biological Activity :
- Key Data: Parameter SRT1720 Target Compound Molecular Weight ~575 g/mol 359.426 g/mol Target SIRT1 Not yet fully characterized Mechanism SIRT1-PGC-1α axis activation Likely enzyme inhibition (sulfonamide class) Therapeutic Potential Mitochondrial repair, metabolic disorders Underexplored, possibly anti-inflammatory or anticancer
Imidazo[2,1-b]thiazole Acetamide Derivatives (e.g., Compound 5l)
- Structure : Retain the imidazo[2,1-b]thiazole core but feature acetamide substituents instead of sulfonamide groups .
- Biological Activity :
- Key Data: Parameter Compound 5l Target Compound IC₅₀ (MDA-MB-231) 1.4 μM Not reported Selectivity 16-fold higher vs. HepG2 Unknown Key Substituent 4-Chlorophenyl 1-Methylimidazole sulfonamide
Biological Activity
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHNOS
- Molecular Weight : 302.35 g/mol
The core structure consists of an imidazo[2,1-b]thiazole moiety linked to a phenyl group and a sulfonamide functional group, which contributes to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against various pathogens.
In Vitro Studies
In vitro evaluations have shown that this compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.125 µg/mL |
| Escherichia coli | 6.25 µg/mL |
| Mycobacterium tuberculosis | 3.125 µg/mL |
These findings suggest that the compound could be a promising candidate for the development of new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase in various cancer cell lines.
- Apoptosis Induction : It promotes apoptosis via mitochondrial pathways, leading to increased expression of pro-apoptotic factors.
Case Study
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to control groups .
Enzyme Inhibition
The compound's efficacy as an enzyme inhibitor has been assessed, particularly regarding carbonic anhydrase (CA) isoforms.
Inhibition Studies
The compound selectively inhibited the cytosolic isoform hCA II with inhibition constants (K) ranging from 57.7 to 98.2 µM. This selectivity is crucial for therapeutic applications, as hCA II is implicated in various pathologies including cancer and glaucoma .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications in the imidazo[2,1-b]thiazole ring have shown varying effects on potency:
- Substituents : The presence of electron-withdrawing groups such as chloro or nitro enhances antibacterial activity.
- Linker Variations : Alterations in the sulfonamide linker can significantly affect enzyme inhibition profiles.
Q & A
Q. How can batch-to-batch variability in synthesis impact reproducibility of biological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
